

Technical Support Center: Tofogliflozin Dosage Refinement for In Vivo Research

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Compound of Interest

Compound Name: Tofogliflozin

Cat. No.: B611414

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of **tofogliflozin** dosage in in vivo experiments to maximize on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **tofogliflozin**?

A1: **Tofogliflozin** is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.^{[1][2][3]} SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.^[4] By inhibiting SGLT2, **tofogliflozin** blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.^{[1][2][3]} This mechanism is independent of insulin secretion or action.^[2]

Q2: How selective is **tofogliflozin** for SGLT2 over SGLT1?

A2: **Tofogliflozin** exhibits high selectivity for human SGLT2 over SGLT1.^{[5][6]} In vitro studies have shown that **tofogliflozin**'s inhibitory effect on SGLT2 is significantly greater than on SGLT1, with a selectivity ratio that is among the highest of the clinically available SGLT2 inhibitors.^{[5][7]} This high selectivity is crucial for minimizing off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.^[8]

Q3: What are the known off-target effects of **tofogliflozin** and other SGLT2 inhibitors?

A3: The most common side effects associated with SGLT2 inhibitors, including **tofogliflozin**, are generally related to its mechanism of action and include an increased risk of urinary and genital tract infections due to glucosuria.[9] Other potential side effects can include dehydration and electrolyte imbalances, particularly with initial treatment or in susceptible populations.[9] Some studies have also investigated potential cardiovascular off-target effects of SGLT2 inhibitors, with some research suggesting direct effects on cardiac ion channels and cellular metabolism that are independent of SGLT2 inhibition in the heart.[4][10][11][12] However, many of the observed cardiovascular benefits are considered to be systemic effects secondary to the renal action of the drug.[10]

Q4: How does renal function impact the efficacy and dosage of **tofogliflozin**?

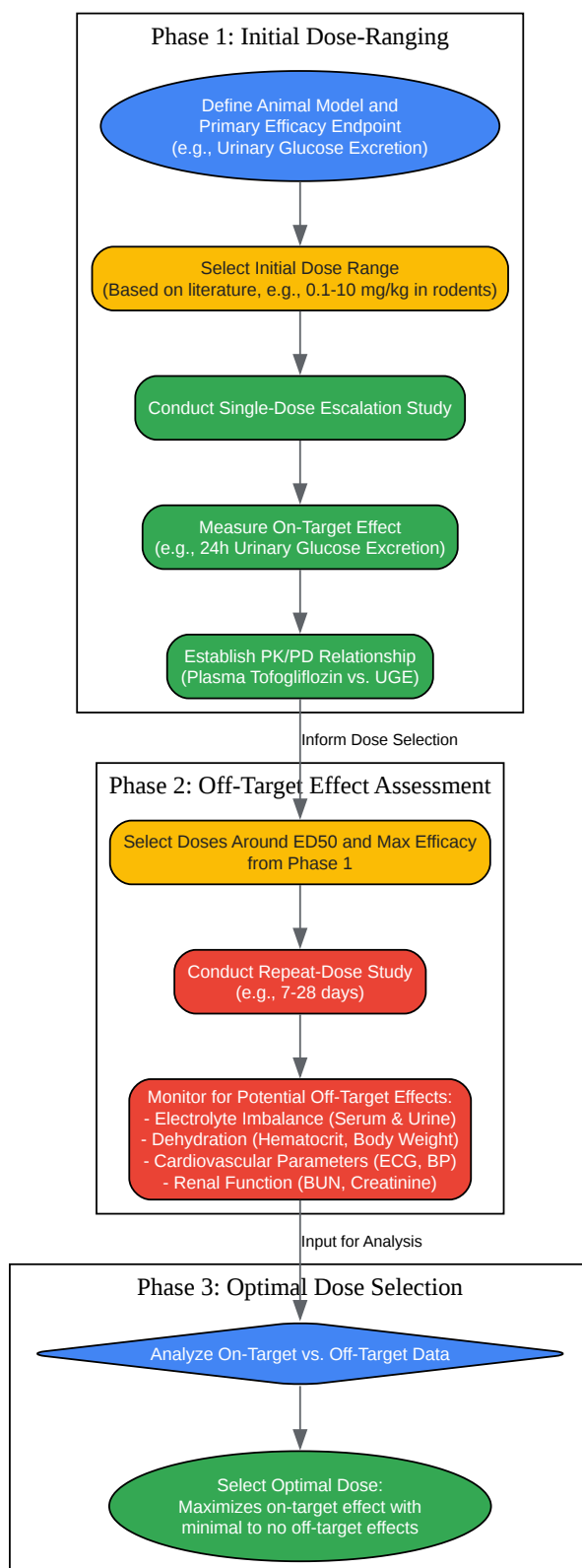
A4: The glucose-lowering efficacy of **tofogliflozin** is dependent on renal function, as it relies on glomerular filtration to exert its effect. In patients with impaired renal function, the amount of glucose filtered is reduced, leading to a decrease in urinary glucose excretion and a diminished glycemic effect.[13][14] However, studies have shown that the systemic exposure to **tofogliflozin** is not significantly affected by reduced renal function, suggesting that dose adjustments may not be necessary based on pharmacokinetics alone, although efficacy will be reduced.[13][15]

Q5: What is the recommended clinical dosage of **tofogliflozin**?

A5: The approved clinical dose of **tofogliflozin** in Japan is 20 mg taken orally once daily.[16] Clinical trials have investigated doses ranging from 10 mg to 40 mg, with the 20 mg dose demonstrating a favorable balance of efficacy and safety.[16]

Troubleshooting Guide: Dosage Refinement in Preclinical In Vivo Studies

This guide provides a logical workflow for refining **tofogliflozin** dosage in your animal models to achieve optimal SGLT2 inhibition while avoiding off-target effects.



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Caption: Workflow for **Tofogliflozin** Dosage Refinement in Vivo.

Data Presentation

Table 1: In Vitro Selectivity of **Tofogliflozin** for SGLT2 over SGLT1

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity Ratio (SGLT1/SGLT2)	Reference
Tofogliflozin	2.9 (human)	>10,000 (human)	>3400	[5]
Tofogliflozin	6.4 (mouse)	>10,000 (mouse)	>1563	[5]
Tofogliflozin	14.9 (rat)	8,200 (rat)	~550	[5]
Canagliflozin	4.2 (human)	663 (human)	~158	[6]
Dapagliflozin	1.1 (human)	1,350 (human)	~1227	[6]
Empagliflozin	3.1 (human)	8,300 (human)	~2677	[6]

Table 2: Dose-Dependent Effects of **Tofogliflozin** on Urinary Glucose Excretion (UGE) in Preclinical Models

Animal Model	Dose (mg/kg)	Route	Duration	24h UGE (mg/24h)	% Increase vs. Control	Reference
Zucker Diabetic Fatty Rats	0.3	Oral	Single Dose	~1500	-	[5]
Zucker Diabetic Fatty Rats	1	Oral	Single Dose	~3000	-	[5]
Zucker Diabetic Fatty Rats	3	Oral	Single Dose	~4000	-	[5]
db/db Mice	0.1	Oral	Single Dose	Significant increase	-	[7]
db/db Mice	1	Oral	Single Dose	Significant increase	-	[7]
db/db Mice	10	Oral	Single Dose	Significant increase	-	[7]
Normoglycemic SD Rats	1	Oral	Single Dose	Dose-dependent increase	-	[7]
Normoglycemic SD Rats	3	Oral	Single Dose	Dose-dependent increase	-	[7]
Normoglycemic SD Rats	10	Oral	Single Dose	Dose-dependent increase	-	[7]

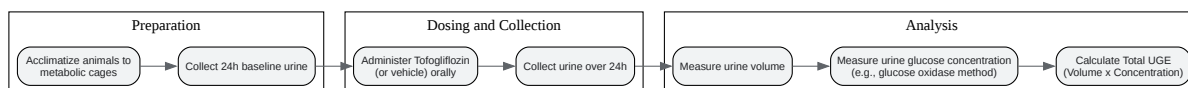
Table 3: Effects of **Tofogliflozin** on Electrolytes and Renal Function in Humans (12-month study)

Parameter	Baseline (Mean ± SD)	12 Months (Mean ± SD)	P-value	Reference
Serum Sodium (mEq/L)	141.2 ± 2.4	141.4 ± 2.4	NS	[2]
Serum Potassium (mEq/L)	4.3 ± 0.4	4.4 ± 0.4	NS	[2]
Serum Chloride (mEq/L)	104.1 ± 2.9	104.3 ± 3.0	NS	[2]
Hematocrit (%)	41.5 ± 3.8	41.6 ± 4.0	NS	[2]
eGFR (mL/min/1.73m ²)	71.9 ± 18.5	70.8 ± 20.0	NS	[2]
BUN/Creatinine Ratio	17.5 ± 4.5	17.8 ± 4.8	NS	[2]
NS: Not Significant				

Experimental Protocols

1. Assessment of In Vivo SGLT2 Inhibition via Urinary Glucose Excretion (UGE)

This protocol provides a general framework for measuring UGE in rodents. Specifics should be optimized for your experimental setup.



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Caption: Experimental Workflow for Measuring Urinary Glucose Excretion.

- Materials:
 - Metabolic cages for individual housing and urine collection.
 - **Tofogliflozin** (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose).
 - Vehicle control.
 - Glucose assay kit (e.g., glucose oxidase-based).
 - Standard laboratory equipment (pipettes, tubes, plate reader).
- Procedure:
 - Acclimatization: House animals individually in metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization.
 - Baseline Urine Collection: Collect urine over a 24-hour period to establish baseline UGE for each animal. Ensure free access to food and water.
 - Dosing: Administer the selected dose of **tofogliflozin** or vehicle via oral gavage.
 - Urine Collection: Immediately after dosing, begin a 24-hour urine collection period.
 - Sample Processing: At the end of the collection period, record the total urine volume for each animal. Centrifuge the urine samples to remove any debris and store the supernatant at -20°C or -80°C until analysis.
 - Glucose Measurement: Thaw urine samples and measure the glucose concentration using a suitable assay, following the manufacturer's instructions.
 - Calculation: Calculate the total 24-hour UGE using the formula: $\text{UGE (mg/24h)} = \text{Urine Volume (mL/24h)} \times \text{Urine Glucose Concentration (mg/mL)}$.

2. Monitoring for Electrolyte Imbalance

This protocol outlines the steps for assessing the impact of **tofogliflozin** on serum and urine electrolytes.

- Sample Collection:
 - Blood: Collect blood samples at baseline and at selected time points after **tofogliflozin** administration (e.g., end of a repeat-dose study). Serum or plasma should be prepared according to standard procedures.
 - Urine: Use urine collected from the UGE protocol.
- Analysis:
 - Use an automated clinical chemistry analyzer or specific ion-selective electrodes to measure the concentrations of key electrolytes, including sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻), in both serum/plasma and urine samples.
- Data Interpretation:
 - Compare electrolyte levels between **tofogliflozin**-treated and vehicle-treated groups.
 - Calculate fractional excretion of electrolytes to assess renal handling.
 - Significant deviations from the control group may indicate an off-target effect on electrolyte homeostasis.

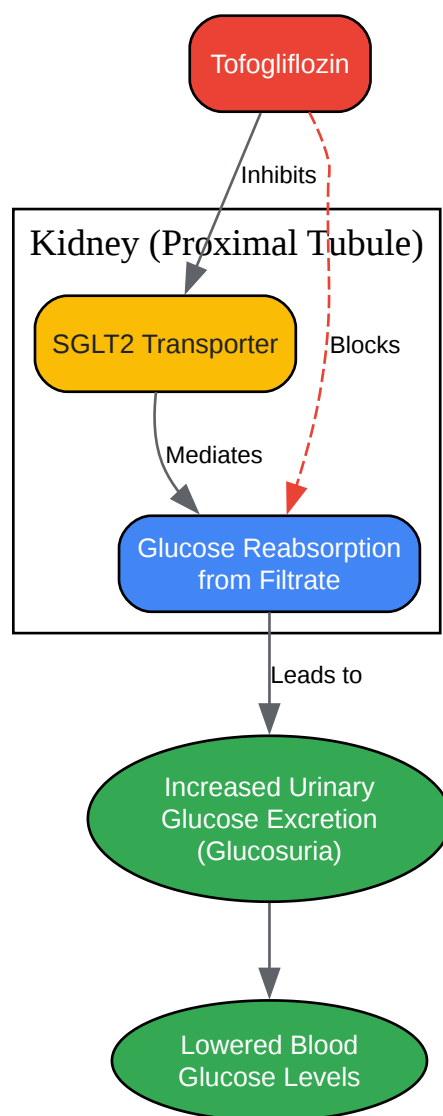
3. Assessment of Potential Cardiovascular Off-Target Effects

Investigating cardiovascular off-target effects requires specialized equipment and expertise. Below is a high-level overview of common methodologies.

- In Vivo Electrocardiography (ECG):
 - Methodology: Use telemetry or non-invasive tail-cuff systems to record ECGs in conscious, freely moving animals at baseline and after **tofogliflozin** administration.
 - Parameters to Analyze: Heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).

- Interpretation: Significant changes in these parameters may suggest direct or indirect effects on cardiac electrophysiology.
- Blood Pressure Measurement:
 - Methodology: Employ telemetry or tail-cuff plethysmography to monitor systolic and diastolic blood pressure.
 - Interpretation: While SGLT2 inhibitors are known to lower blood pressure as a class effect, excessive hypotension could be a dose-limiting factor.
- Ex Vivo Heart Preparations (Langendorff):
 - Methodology: Isolate hearts from treated animals and perfuse them on a Langendorff apparatus to assess cardiac function (e.g., contractility, heart rate) in the absence of systemic influences.
 - Interpretation: This can help differentiate between direct cardiac effects of the drug and indirect systemic effects.

Signaling Pathway



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Caption: Mechanism of Action of **Tofogliflozin**.

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